2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
Overview
Description
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 2-chlorophenyl hydrazine with phenyl isothiocyanate to form the corresponding thiourea. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide or bromine, to yield the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the sulfone group can yield the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,4-thiadiazole: Similar structure but lacks the sulfone group.
4-Phenyl-1,2,3-thiadiazole: Similar structure but lacks the chlorophenyl group.
2-Chlorophenyl 1,3,4-thiadiazole: Similar structure but lacks the phenyl group at the 4-position.
Uniqueness
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is unique due to the presence of both the chlorophenyl and phenyl groups, as well as the sulfone moiety. This combination of functional groups contributes to its diverse biological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfonyl-4-phenylthiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c15-11-8-4-5-9-12(11)21(18,19)14-13(16-17-20-14)10-6-2-1-3-7-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAIQDFOXVLJIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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